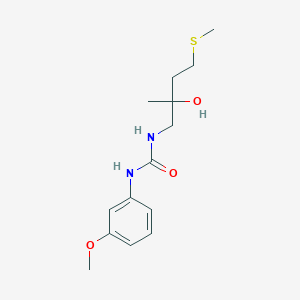
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea, also known as HMU-3, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea is not fully understood. It is believed to work by inhibiting the activity of certain enzymes that play a role in inflammation and tumor growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of certain cytokines, which are proteins that play a role in inflammation. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, this compound has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the further study of the mechanism of action of this compound, which may lead to the development of more effective treatments for cancer and other diseases. Additionally, research on the potential use of this compound as a diagnostic tool for cancer is an area of interest for future research.
In conclusion, this compound is a chemical compound that has shown promise in the field of medicine due to its anti-inflammatory and anti-tumor properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of more effective treatments for cancer and other diseases.
Métodos De Síntesis
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea can be synthesized using a variety of methods. One such method involves the reaction of 2-methyl-4-(methylthio)butanol with 3-methoxyphenyl isocyanate in the presence of a base. Another method involves the reaction of 2-methyl-4-(methylthio)butanol with 3-methoxyphenyl isocyanate in the presence of a catalyst. These methods have been used to synthesize this compound in high yields and with good purity.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea has been studied extensively for its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. This compound has also been studied for its potential use as a diagnostic tool for cancer.
Propiedades
IUPAC Name |
1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-14(18,7-8-20-3)10-15-13(17)16-11-5-4-6-12(9-11)19-2/h4-6,9,18H,7-8,10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESKJJRYEJDBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)NC1=CC(=CC=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)
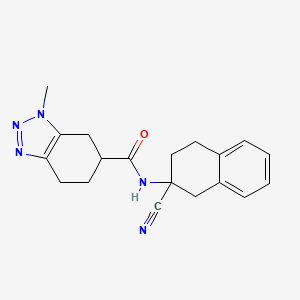
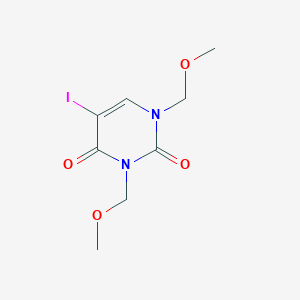
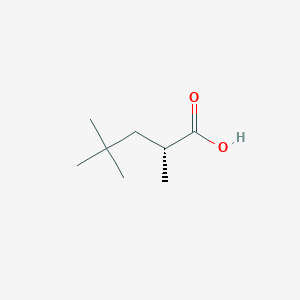
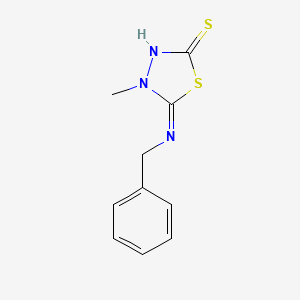
![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B2623188.png)
![N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623189.png)

![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![Methyl 4-[(2,3-diethyl-6-quinoxalinyl)oxy]benzenecarboxylate](/img/structure/B2623193.png)
![N-[(E)-(9-Ethylcarbazol-3-yl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide;dihydrochloride](/img/structure/B2623194.png)